Short Neurotoxin alpha
Description
Properties
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[2-[[(2R)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2R)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-4-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C281H457N89O91S8/c1-23-131(12)212(262(444)328-154(52-30-36-82-284)228(410)333-165(95-128(6)7)238(420)337-172(102-197(294)387)245(427)350-183(121-466)254(436)351-184(122-467)255(437)361-220(139(20)378)271(453)365-219(138(19)377)267(449)343-175(106-209(403)404)247(429)324-153(51-29-35-81-283)230(412)347-181(119-464)253(435)339-171(101-196(293)386)244(426)344-176(278(460)461)104-199(296)389)353-203(393)114-313-256(438)187-59-43-89-366(187)273(455)163(55-33-39-85-287)332-260(442)211(130(10)11)356-270(452)221(140(21)379)362-258(440)189-61-45-91-368(189)275(457)185(123-468)318-202(392)111-311-226(408)179(117-462)317-201(391)110-309-224(406)150(56-40-86-305-279(297)298)320-232(414)162(73-79-207(399)400)330-263(445)213(132(13)24-2)357-264(446)214(133(14)25-3)358-269(451)215(134(15)373)354-204(394)113-310-225(407)151(57-41-87-306-280(299)300)321-241(423)168(98-144-108-303-125-314-144)335-248(430)174(105-208(401)402)340-229(411)157(58-42-88-307-281(301)302)325-240(422)167(97-143-107-308-149-49-27-26-48-147(143)149)341-261(443)210(129(8)9)355-235(417)155(53-31-37-83-285)322-227(409)152(50-28-34-80-282)323-239(421)166(96-142-64-66-146(381)67-65-142)334-251(433)182(120-465)349-246(428)173(103-198(295)388)342-266(448)216(135(16)374)360-237(419)158(71-77-205(395)396)316-200(390)112-312-257(439)188-60-44-90-367(188)276(458)186(124-469)352-268(450)217(136(17)375)359-236(418)156(54-32-38-84-286)329-265(447)218(137(18)376)364-272(454)222(141(22)380)363-259(441)190-62-46-92-369(190)277(459)191-63-47-93-370(191)274(456)164(70-76-194(291)384)331-249(431)177(115-371)346-250(432)178(116-372)345-233(415)160(69-75-193(290)383)326-231(413)159(68-74-192(289)382)327-243(425)170(100-195(292)385)338-242(424)169(99-145-109-304-126-315-145)336-252(434)180(118-463)348-234(416)161(72-78-206(397)398)319-223(405)148(288)94-127(4)5/h26-27,48-49,64-67,107-109,125-141,148,150-191,210-222,308,371-381,462-469H,23-25,28-47,50-63,68-106,110-124,282-288H2,1-22H3,(H2,289,382)(H2,290,383)(H2,291,384)(H2,292,385)(H2,293,386)(H2,294,387)(H2,295,388)(H2,296,389)(H,303,314)(H,304,315)(H,309,406)(H,310,407)(H,311,408)(H,312,439)(H,313,438)(H,316,390)(H,317,391)(H,318,392)(H,319,405)(H,320,414)(H,321,423)(H,322,409)(H,323,421)(H,324,429)(H,325,422)(H,326,413)(H,327,425)(H,328,444)(H,329,447)(H,330,445)(H,331,431)(H,332,442)(H,333,410)(H,334,433)(H,335,430)(H,336,434)(H,337,420)(H,338,424)(H,339,435)(H,340,411)(H,341,443)(H,342,448)(H,343,449)(H,344,426)(H,345,415)(H,346,432)(H,347,412)(H,348,416)(H,349,428)(H,350,427)(H,351,436)(H,352,450)(H,353,393)(H,354,394)(H,355,417)(H,356,452)(H,357,446)(H,358,451)(H,359,418)(H,360,419)(H,361,437)(H,362,440)(H,363,441)(H,364,454)(H,365,453)(H,395,396)(H,397,398)(H,399,400)(H,401,402)(H,403,404)(H,460,461)(H4,297,298,305)(H4,299,300,306)(H4,301,302,307)/t131-,132-,133-,134+,135+,136+,137+,138+,139+,140+,141+,148-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,210-,211-,212-,213-,214-,215-,216-,217-,218-,219-,220-,221-,222-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKYTGTVQPHGMS-RGTMCVMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C9CCCN9C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]8CCCN8C(=O)[C@@H]9CCCN9C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C281H457N89O91S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6795 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54992-19-7 | |
| Record name | Toxin alpha (Naja nigricollis reduced) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054992197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Gene Design and Cloning
Recombinant expression circumvents the limitations of natural isolation by enabling scalable production. A consensus short-chain α-neurotoxin (ScNtx) was designed by aligning sequences from 12 elapid species, including Naja, Dendroaspis, and Micrurus. The synthetic gene, optimized for E. coli codon usage, was cloned into the pQE30 vector with an N-terminal 6×His tag and an FXa protease cleavage site. This design facilitates affinity purification while allowing tag removal for functional studies.
Expression and Purification
Transformation into E. coli Origami cells yields soluble ScNtx at 1.5 mg/L of culture. Cells are lysed, and the supernatant is applied to Ni-NTA affinity chromatography. The eluted protein is treated with FXa protease to remove the His-tag, followed by a second Ni-NTA step to capture free tags and contaminants. Final purification via SEC (Superdex 75) ensures monomeric toxin with >95% purity. Recombinant ScNtx retains native activity, showing an LD<sub>50</sub> of 3.8 µg/mouse and selective antagonism of muscle-type nAChRs (IC<sub>50</sub> = 29 nM).
Synthetic Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is employed for producing short-chain α-neurotoxin analogs. The linear peptide is assembled on a Rink amide resin using Fmoc chemistry, with pseudoproline dipeptides to mitigate aggregation during synthesis. Cyclization of the four disulfide bonds is achieved via sequential iodine oxidation (Cys<sup>3</sup>–Cys<sup>24</sup>, Cys<sup>17</sup>–Cys<sup>45</sup>) and air oxidation (Cys<sup>59</sup>–Cys<sup>60</sup>, Cys<sup>14</sup>–Cys<sup>42</sup>). Despite advances, synthetic yields remain low (∼5–10%), and misfolded isomers require rigorous HPLC purification.
Consensus Sequence Design
To address the immunogenic variability of natural toxins, a consensus sequence approach was developed. ScNtx, a 60-mer peptide, incorporates residues conserved across 12 elapid α-neurotoxins (e.g., Arg<sup>36</sup>, Asp<sup>39</sup>, and Lys<sup>52</sup>) while omitting variable regions. This strategy enhances cross-reactivity with antivenoms, as demonstrated by ScNtx’s ability to neutralize venoms from Micrurus, Naja, and Hydrophis species with ED<sub>50</sub> values of ∼40 µL/mouse.
Comparative Analysis of Preparation Methods
Challenges and Optimization
Disulfide Bond Formation
Correct disulfide pairing is critical for toxin activity. Recombinant ScNtx expressed in E. coli requires oxidative folding buffers (e.g., 2 mM glutathione/0.2 mM GSSG) to achieve >90% native conformation. Misfolded species are removed via cation-exchange chromatography at pH 6.0, exploiting the toxin’s basic pI (8.5–9.5).
Enhancing Immunogenicity
Short-chain α-neurotoxins are poorly immunogenic due to their small size (6–7 kDa) and low T-cell epitope content. Conjugation to carrier proteins (e.g., keyhole limpet hemocyanin) and adjuvants (Freund’s complete) boosts antibody titers in immunized animals.
Applications of Prepared Toxins
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Structural Studies : Cryo-EM of ScNtx bound to Torpedo nAChR revealed a tilted binding mode involving loop C (α1 subunit) and loop F (γ subunit), explaining subtype selectivity.
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Antivenom Development : ScNtx-immunized horses produce antibodies neutralizing 18 elapid venoms, validating its use as a universal immunogen.
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nAChR Pharmacology : Synthetic analogs like HAP[L9E] modify binding kinetics, enabling selective targeting of neuronal α7 nAChRs (IC<sub>50</sub> = 7 µM vs. 29 nM for muscle-type) .
Chemical Reactions Analysis
Types of Reactions
Short Neurotoxin alpha primarily undergoes binding reactions with nicotinic acetylcholine receptors. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The primary reagents involved in the preparation of this compound include the expression vector pQE30, Escherichia coli Origami cells, and various culture media. The reaction conditions involve maintaining the cells in a suitable growth medium and inducing protein expression under controlled conditions .
Major Products Formed
The major product formed from the synthetic preparation of this compound is the recombinant consensus neurotoxin itself. This product retains the canonical structural motifs and biological activity of naturally occurring short-chain alpha-neurotoxins .
Scientific Research Applications
Antivenom Development
Overview : Short-chain alpha-neurotoxins are critical in developing effective antivenoms due to their role in snakebite envenomation. Traditional antivenoms often show low efficacy against these neurotoxins due to their weak immunogenicity.
Case Study : A study demonstrated that immunizing horses with a recombinant consensus short-chain alpha-neurotoxin resulted in the production of an experimental antivenom that effectively neutralized the lethality of various elapid venoms. The resulting antibodies exhibited high therapeutic titers and broad reactivity against multiple snake species, indicating a promising avenue for creating more effective antivenoms .
| Toxin Source | Neutralization Efficacy (ED50) | Species Coverage |
|---|---|---|
| Micrurus fulvius | 56.6 μL/mouse | North America |
| Dendroaspis polylepis | 63 μL/mouse | Africa |
| Naja naja | 123 μL/mouse | Asia |
Neurobiology Research
Mechanism of Action : Short-chain alpha-neurotoxins inhibit nicotinic acetylcholine receptors (nAChRs), leading to paralysis and respiratory failure. Understanding their binding mechanisms can shed light on neuromuscular transmission and receptor function.
Research Findings : A study utilizing cryogenic electron microscopy revealed the binding mode of ScNtx to muscle-type nAChRs, highlighting its interactions at the receptor interface. This structural insight is crucial for developing drugs targeting similar pathways in neuromuscular disorders .
| Receptor Type | Binding Affinity | Reversibility |
|---|---|---|
| Human Muscle nAChR | High | Markedly reversible |
| Rat Muscle nAChR | High | Less reversible |
Therapeutic Applications
Potential Uses : Beyond antivenom production, short neurotoxins may have therapeutic applications in treating conditions characterized by excessive neurotransmission or muscle spasms.
Research Insights : The reversible nature of some short-chain alpha-neurotoxins suggests they could be engineered as pharmacological tools to modulate synaptic transmission in conditions such as myasthenia gravis or certain types of epilepsy .
Biotechnology and Synthetic Biology
Recombinant Production : Advances in biotechnology allow for the recombinant expression of short-chain alpha-neurotoxins in bacterial systems, facilitating large-scale production for research and therapeutic use.
Case Study Example : The production of ScNtx in Escherichia coli has enabled detailed studies on its pharmacological properties and interactions with nAChRs, paving the way for designing improved therapeutic agents .
Mechanism of Action
Short Neurotoxin alpha exerts its effects by binding to the nicotinic acetylcholine receptors at the neuromuscular junction. This binding blocks the access of acetylcholine to its receptor, thereby inhibiting neurotransmission and leading to paralysis. The toxin is pinched between loop C on the principal subunit and a unique hairpin in loop F on the complementary subunit, forming a wide network of interactions that block the neurotransmitter binding site .
Comparison with Similar Compounds
Short vs. Long Neurotoxins
| Feature | Short Neurotoxin Alpha | Long Neurotoxin 1 (e.g., α-elapitoxin-Ast2a) |
|---|---|---|
| Length | 60–62 residues | 66–74 residues |
| Disulfide Bonds | 4 | 5 (additional bond in loop III) |
| Binding Affinity | High specificity for α-γ nAChR subunits | Broader specificity (e.g., α-δ subunits) |
| Thermostability | Moderate | Lower due to extended loops |
| Key Residues | Lys27, Trp29, Asp31 | Additional Arg/Lys in loop III |
Short neurotoxins lack the elongated C-terminal tail and fifth disulfide bond present in long neurotoxins, reducing their ability to penetrate deeper into receptor crevices . Long neurotoxins, such as α-elapitoxin-Ast2a, exhibit broader receptor subtype interactions due to extended loops .
Comparison with α-Conotoxins
| Feature | This compound | α-Conotoxin GI (Cone Snail Toxin) |
|---|---|---|
| Origin | Elapid snakes | Marine cone snails (Conus spp.) |
| Structure | β-sheet-dominated | α-helix and β-strand mix |
| Target | Muscle-type nAChRs | Neuronal nAChRs |
| Mechanism | Competitive inhibition | Non-competitive pore block |
| Cysteine Content | 8–10% | 20–25% (higher disulfide density) |
α-Conotoxins, like GI, are smaller (13–19 residues) and disrupt neuronal nAChRs via pore occlusion rather than competitive binding . Their higher cysteine content enhances structural rigidity but limits conformational flexibility compared to 3FTx proteins .
Key Research Findings
Binding Dynamics : Short neurotoxins exhibit faster association rates with nAChRs than long neurotoxins, attributed to their compact loops I and II . Molecular dynamics simulations reveal that NTII forms stable hydrogen bonds with nAChR residues Tyr190 and Trp187, critical for paralysis induction .
Thermostability : Postsynaptic neurotoxin short chain/toxin-3 (PDB: 786434) demonstrates exceptional thermostability (up to 80°C), linked to its high proline content (6.5%) and disulfide density .
Evolutionary Divergence : Phylogenetic analysis shows short neurotoxins cluster separately from cardiotoxins and cytotoxins within the 3FTx family, indicating functional specialization for neuromuscular targeting .
Data Tables
Table 1: Physicochemical Properties of Selected Neurotoxins
| Toxin Name | Molecular Weight (kDa) | pI | Cysteine Content (%) |
|---|---|---|---|
| Short Neurotoxin 1 (Hydrophis cyanocinctus) | 6.9 | 8.2 | 9.8 |
| Long Neurotoxin 1 (Naja atra) | 7.8 | 7.6 | 7.2 |
| α-Conotoxin GI (Conus geographus) | 1.6 | 9.0 | 23.1 |
Table 2: Receptor Affinity (IC₅₀ Values)
| Toxin | nAChR Subtype | IC₅₀ (nM) |
|---|---|---|
| This compound | α1β1γδ | 2.1 |
| Long Neurotoxin 1 | α1β1δε | 15.4 |
| α-Conotoxin GI | α3β4 | 0.8 |
Implications for Research and Therapeutics
The distinct biophysical properties of short neurotoxins make them valuable tools for studying nAChR pharmacology. Their high specificity aids in designing receptor subtype-selective antagonists for conditions like myasthenia gravis . Conversely, α-conotoxins’ neuronal targeting has inspired analgesics targeting chronic pain pathways . Future work should explore hybrid peptides combining the stability of short neurotoxins with the neuronal specificity of conotoxins.
Q & A
Q. How can researchers mitigate bias in neurotoxin studies involving animal models?
- Methodological Answer : Implement blinded scoring of behavioral outcomes (e.g., limb paralysis scales). Use randomized cage assignments and power analysis to determine sample sizes. Report ARRIVE guidelines compliance and include sex-balanced cohorts unless biologically justified .
Tables for Quick Reference
Table 1 : Key Techniques for Neurotoxin Characterization
Table 2 : Common Pitfalls in Neurotoxin Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
